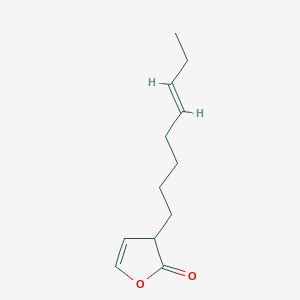

3-((E)-Oct-5-enyl)-3H-furan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-oct-5-enyl]-3H-furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h3-4,9-11H,2,5-8H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMNUUHSMKOCLV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCC1C=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCC1C=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139477-52-4 | |

| Record name | Buibuilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139477524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 3h Furan 2 One Derivatives

Foundational Synthetic Routes to Furanone Core Structures

Traditional synthetic methods provide the bedrock for furanone chemistry, often involving cyclization, condensation, and substitution reactions to build and functionalize the heterocyclic core.

Intramolecular cyclization represents one of the most direct strategies for forming the furanone ring. A primary method involves the cyclization of γ-acetylenic acids, which can be catalyzed by various transition metals or silver salts to yield γ-alkylidene lactones. researchgate.net Another common precursor is the γ-hydroxy acid, which can undergo lactonization. For a target like 3-((E)-Oct-5-enyl)-3H-furan-2-one, this would require a starting γ-hydroxy acid already bearing the specific octenyl substituent at the alpha position. Similarly, the acid-catalyzed cyclization of γ-keto acids is a well-established route to the butenolide ring.

Condensation reactions offer a versatile means of assembling the furanone structure from acyclic components. The Knoevenagel condensation, for example, can be employed by reacting 3,4-dihalo-5-hydroxy-2(5H)-furanones at the C5 position with compounds containing an active hydrogen, a reaction often catalyzed by a Lewis acid like Indium(III) acetate (B1210297). nih.govmdpi.com Aldol-type condensations are also valuable; 2,5-dialkyl-dihydro-3(2H)-furanones can react with aldehydes under basic conditions, which, after subsequent dehydration and further steps, yield 4-hydroxy-3(2H)-furanones. google.com One-pot procedures have been developed where a transition metal complex and a co-catalyst promote the cyclization of a precursor like 4-pentynoic acid, which then undergoes condensation with an aldehyde to form E-alkylidene derivatives of 3H-furan-2-one. thieme-connect.com

Introducing substituents onto a pre-existing furanone ring is a critical strategy for diversification. To achieve substitution at the C-3 position, the furanone can be treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate a nucleophilic enolate. This enolate can then be reacted with a suitable electrophile. For the synthesis of this compound, this would involve using an electrophile like (E)-1-bromo-oct-5-ene to install the desired side chain with the correct stereochemistry. The reaction's direction can be highly dependent on the solvent and reaction conditions. eurekaselect.com

Metal-Catalyzed Approaches for Furanone Synthesis

The use of metal catalysts has revolutionized the synthesis of furanones, enabling milder reaction conditions, higher yields, and greater selectivity.

Cationic gold(I) catalysts have proven exceptionally effective for the intramolecular cyclization of γ-hydroxyalkynones to produce substituted 3(2H)-furanones. nih.govorganic-chemistry.org A powerful catalytic system is generated from the combination of a gold(I) chloride precursor, such as (p-CF₃C₆H₄)₃PAuCl, and a silver salt like silver triflate (AgOTf). nih.govacs.org This method proceeds under mild conditions and provides the desired furanones in good to excellent yields (55-94%). nih.govorganic-chemistry.orgacs.org The approach is versatile and accommodates various substrates, including those with steric bulk. organic-chemistry.org

Table 1: Gold-Catalyzed Furanone Synthesis

| Catalyst System | Precursor | Product | Yield Range |

|---|---|---|---|

| (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-Hydroxyalkynones | Substituted 3(2H)-Furanones | 55-94% |

Cooperative dual-catalysis systems offer elegant and efficient routes to complex furanones through cascade reactions. A notable example is the Rhodium(II)/Palladium(0) catalyzed cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters. acs.orgorganic-chemistry.org In this one-pot synthesis, the Rh(II) catalyst first promotes an intramolecular cyclization to form the furanone ring, and the Pd(0) catalyst then facilitates an allylic alkylation to install a substituent. acs.orgorganic-chemistry.org This binary catalytic system demonstrates high chemo-, regio-, and stereoselectivity under mild conditions. acs.orgorganic-chemistry.org Rhodium(III) catalysts have also been employed in domino reactions, such as the C-H alkenylation/directing group migration/lactonization of N-carbamoyl indoles with 4-hydroxy-2-alkynoates, to assemble polysubstituted furan-2(5H)-ones. ucl.ac.uk

Table 2: Rhodium-Based Cascade Reactions for Furanone Synthesis

| Catalyst System | Reaction Type | Key Transformations |

|---|---|---|

| Rhodium(II) / Palladium(0) | Dual-Catalysis Cascade | Intramolecular Cyclization / Allylic Alkylation |

| Rhodium(III) | Domino Reaction | C-H Alkenylation / Lactonization |

Copper(II)-Catalyzed Tandem Cyclization and Functionalization

Copper(II) catalysts have proven effective in mediating the synthesis of furanone derivatives through tandem reactions. These processes often involve the formation of multiple bonds in a single operation, offering an efficient route to complex molecules. One such strategy involves the copper(II)-catalyzed tandem oxa-Nazarov cyclization and subsequent functionalization. For instance, the reaction of conjugated 1,2-diketones with N-bromosuccinimide (NBS) in the presence of a copper(II) triflate (Cu(OTf)₂) and diphenyl phosphate (B84403) (DPP-H) catalyst system leads to the formation of 2,4-dibromo-3(2H)-furanones in good yields. organic-chemistry.org This method provides a direct pathway to halogenated furanones, which can serve as versatile intermediates for further derivatization.

Another approach utilizes a multicomponent reaction initiated by copper(II)-catalyzed alkyne-carbonyl cross metathesis. researchgate.net This method brings together 1,3-diynes, alkyl glyoxylates, and water in a convergent synthesis of 3(2H)-furanones. researchgate.net The reaction is believed to proceed through a Lewis acid-catalyzed alkyne-carbonyl metathesis, followed by a Brønsted acid-promoted hydration and oxa-Michael addition to form the furanone ring. researchgate.net

Furthermore, copper-catalyzed dehydrative cyclization of 3-yne-1,2-diols offers a direct route to substituted furans, and with certain substrates, can lead to furanone precursors. researchgate.net For example, using a CuCl₂ catalyst in methanol, 3-yne-1,2-diols can be converted to the corresponding furan (B31954) structures. researchgate.net A subsequent cascade process involving hydration of an additional alkyne substituent can yield 3-acylfurans, which are closely related to the furanone core. researchgate.net

Table 1: Representative Copper(II)-Catalyzed Reactions for Furanone Synthesis

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OTf)₂, DPP-H | Conjugated 1,2-diketone, NBS | 2,4-Dibromo-3(2H)-furanone | Good | organic-chemistry.org |

| Cu(OTf)₂, Phosphoric Acid | 1,3-Diyne, Alkyl glyoxylate, H₂O | 3(2H)-Furanone | Not specified | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Furanone Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the furanone scaffold, allowing for the introduction of various substituents at specific positions. libretexts.org These reactions typically involve the coupling of a furanone bearing a suitable leaving group (such as a halide or triflate) with an organometallic reagent. libretexts.orgysu.am

A notable example is the Suzuki-Miyaura coupling, which has been successfully applied to 4-substituted 2(5H)-furanones. In one study, 4-tosyl-2(5H)-furanone was coupled with a range of aryl- and vinylboronic acids in the presence of a palladium catalyst to afford the corresponding 4-substituted 2(5H)-furanones in high yields. ysu.am This method is advantageous due to the commercial availability, stability, and low toxicity of boronic acids. ysu.am

The Sonogashira cross-coupling reaction, which forms carbon-carbon bonds between sp² and sp hybridized carbons, is another key palladium-catalyzed method. mdpi.com This reaction could be employed to introduce alkynyl groups onto the furanone ring, which are valuable handles for further transformations. The reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. mdpi.com

Table 2: Palladium-Catalyzed Cross-Coupling for Furanone Derivatization

| Coupling Reaction | Furanone Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Tosyl-2(5H)-furanone | Aryl/Vinylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Aryl/Vinyl-2(5H)-furanone | ysu.am |

| Sonogashira | Halo-furanone (hypothetical) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl-furanone | mdpi.com |

Organocatalytic Strategies in Furanone Synthesis

Organocatalysis has emerged as a powerful approach for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. In the context of furanone chemistry, organocatalytic methods have been particularly successful in the asymmetric functionalization of the furanone core.

Asymmetric Michael Addition Reactions to 2-Furanones

The asymmetric Michael addition of nucleophiles to the electrophilic double bond of 2-furanones is a prominent organocatalytic strategy for creating chiral γ-butyrolactones. rsc.orgresearchgate.net These reactions allow for the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds at the C-3 and C-4 positions of the furanone ring.

One successful approach involves the Michael addition of aldehydes to 2-furanones, catalyzed by a chiral secondary amine. rsc.orgrsc.org This reaction proceeds through an enamine intermediate and can produce highly functionalized chiral γ-lactones with up to three contiguous stereogenic centers in good yields and with high stereoselectivities. rsc.org The resulting products can be further transformed into a variety of other useful molecules. rsc.org

Similarly, the asymmetric Michael addition of aryl methyl ketones to 2-furanones has been achieved using a chiral 1,2-diphenyl-1,2-ethanediamine derivative as the organocatalyst, in combination with a Brønsted acid co-catalyst. nih.gov This method provides access to chiral 3,4-substituted lactones with excellent enantioselectivities (up to >99% ee). nih.gov The proposed mechanism involves a bifunctional activation, where the amine activates the ketone and the acid activates the furanone. nih.gov

Table 3: Organocatalytic Asymmetric Michael Additions to 2-Furanones

| Nucleophile | Catalyst System | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Aldehydes | Chiral Amine | Highly functionalized chiral γ-lactones | Up to 89 | Up to 9.2:1 dr, 99% ee | rsc.orgrsc.org |

Specific Strategies for 3H-Furan-2-one Ring Formation

The construction of the 3H-furan-2-one ring itself can be accomplished through various cyclization strategies. These methods often rely on the intramolecular reaction of a suitably functionalized acyclic precursor.

Base-Induced Intramolecular Cyclization Methods

Base-induced intramolecular cyclization is a classical and effective method for the synthesis of the 3H-furan-2-one ring. These reactions typically involve the formation of an O-C bond to close the five-membered ring.

One such method involves the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which yields 5-aryl-3(2H)-furanones. organic-chemistry.org This procedure is notable for its simplicity, mild conditions, and rapid reaction times. organic-chemistry.org Another variation uses 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts to produce 4-alkylated 3(2H)-furanones. organic-chemistry.org

The cyclization of β- and γ-alkynyl allylic alcohols under basic conditions also provides a route to furan derivatives, which can be precursors to furanones. acs.org Furthermore, intramolecular cyclization of activated β-oxonitriles can lead to the formation of a furanone ring fused to other cyclic systems, demonstrating the versatility of base-catalyzed cyclizations. mdpi.com The regioselectivity of these cyclizations can often be controlled by the choice of base and reaction conditions. mdpi.com

Table 4: Base-Induced Intramolecular Cyclization for Furanone Synthesis

| Precursor | Base | Product | Conditions | Reference |

|---|---|---|---|---|

| (4-Aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Base | 5-Aryl-3(2H)-furanone | Mild, ambient atmosphere | organic-chemistry.org |

| 3-Alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts | Base | 4-Alkylated 3(2H)-furanone | Mild | organic-chemistry.org |

Cycloisomerization of Allenic Hydroxyketones

The cycloisomerization of allenic hydroxyketones represents a modern and efficient approach to the synthesis of 3(2H)-furanones. nih.govorganic-chemistry.org This transformation involves the intramolecular rearrangement of an acyclic allene (B1206475) to form the heterocyclic furanone ring.

A particularly noteworthy development is the cycloisomerization of allenic hydroxyketones in water using aqueous sodium hydroxide (B78521) (NaOH). organic-chemistry.org This method is environmentally friendly, as it avoids the use of expensive and toxic metal catalysts and organic solvents. The reaction proceeds at room temperature via a 5-endo-dig (oxa-Michael) pathway, followed by a base-catalyzed isomerization to yield the 3(2H)-furanone product with good efficiency. organic-chemistry.org The resulting furanones can be used as building blocks for the synthesis of more complex molecules. organic-chemistry.org

While metal catalysts can also be employed for this transformation, the base-catalyzed, metal-free approach offers significant advantages in terms of operational simplicity and sustainability. organic-chemistry.org Attempts to use gold or silver catalysts for this specific transformation in protic solvents did not yield satisfactory results, highlighting the effectiveness of the base-catalyzed pathway in this medium. organic-chemistry.org

Table 5: Cycloisomerization of Allenic Hydroxyketones for 3(2H)-Furanone Synthesis

| Substrate | Catalyst/Reagent | Solvent | Key Features | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allenic hydroxyketones | Aqueous NaOH | Water | Metal-free, room temperature, 5-endo-dig cyclization | 57-73 | organic-chemistry.org |

Domino Reactions for Furanone Scaffolds

In the context of furanone synthesis, domino reactions can be designed to construct the heterocyclic ring and introduce substituents concurrently. For instance, a novel cascade reaction involving a caesium carbonate-promoted Michael addition and subsequent lactonization has been developed for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. acs.orgroyalsocietypublishing.org This approach utilizes N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters as Michael donors, which react with various α,β-unsaturated carbonyl compounds. acs.orgroyalsocietypublishing.org A plausible mechanism for this type of transformation involves an initial Michael addition to form a tri-substituted acetic acid ester intermediate, which then undergoes intramolecular lactonization to yield the furanone skeleton. royalsocietypublishing.orgresearchgate.net

Another example is the gold(I)-catalyzed domino reaction for the synthesis of furopyrans, which involves a cascade of cyclizations and rearrangements. koreascience.krnih.gov While the final product is not a simple furanone, the underlying principles of sequential bond formation under catalytic conditions are highly relevant. Such strategies could be envisioned for the synthesis of 3-alkenyl furanones, where an appropriately functionalized precursor undergoes a domino sequence of cyclization and side-chain introduction.

Synthesis of Alkyl/Alkenyl Substituted Furanones

The introduction of alkyl or alkenyl substituents at the C-3 position of the furanone ring is a key step in the synthesis of a wide range of natural products and their analogues. Various strategies have been developed to achieve this transformation.

Introduction of Alkenyl Chains, such as the Oct-5-enyl Moiety, into Furanone Structures

The synthesis of 3-alkenyl-3H-furan-2-ones can be approached through several synthetic routes. One common strategy involves the modification of a pre-existing furanone core. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can be employed to introduce an alkenyl chain onto a 3-halofuranone precursor. This approach offers a modular way to access a variety of 3-alkenyl furanones by simply changing the coupling partner.

A hypothetical synthesis of this compound could be envisioned starting from 3-bromo-3H-furan-2-one. A palladium-catalyzed cross-coupling reaction with a suitable organometallic reagent derived from (E)-oct-5-en-1-ol, such as an organoboron or organozinc species, would install the desired octenyl side chain. The stereochemistry of the double bond in the final product would be dictated by the stereochemistry of the starting alkenyl partner.

Alternatively, methods involving the cyclization of acyclic precursors already containing the alkenyl moiety can be employed. For example, the palladium-catalyzed cyclization of 2,3-allenoic acids in the presence of terminal α,β-unsaturated alkynones has been shown to produce 4-(3'-oxo-1'(E)-alkenyl)-2(5H)-furanones in a highly stereoselective manner. acs.orgnih.gov While this method installs the alkenyl group at the C-4 position, it demonstrates the potential of cyclization strategies in constructing complex furanones.

A study on geiparvarin (B191289) analogues involved the synthesis of 3(2H)-furanones containing a geraniol-like fragment in the side chain, highlighting the introduction of complex alkenyl moieties. nih.gov

Below is a table summarizing various synthetic methods for substituted furanones, which could be adapted for the synthesis of the target molecule.

| Entry | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| 1 | Aromatic amine, Aromatic aldehyde, Dialkyl acetylenedicarboxylate | MNPs-DBN tribromide | 3,4,5-substituted furan-2-one | High | rsc.org |

| 2 | Indole, 4-methoxyphenylglyoxal, Meldrum's acid | - | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | - | rsc.orgorganic-chemistry.org |

| 3 | 2,3-Allenoic acid, Terminal α,β-unsaturated alkynone | Pd(OAc)₂ | 4-(3'-oxo-1'(E)-alkenyl)-2(5H)-furanone | - | acs.orgnih.gov |

Advancements in Stereoselective Synthesis of Furanone Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. The development of stereoselective methods for the synthesis of furanone derivatives has been an active area of research.

Asymmetric conjugate additions have proven to be a powerful strategy for the stereoselective synthesis of furanones. For example, a diaminomethylenemalononitrile organocatalyst has been shown to efficiently promote the asymmetric direct vinylogous conjugate addition of α-angelica lactones to benzoyl acrylonitrile (B1666552) derivatives, yielding products with vicinal tertiary and quaternary stereogenic centers with excellent enantioselectivities (up to 99% ee). acs.org The proposed mechanism involves the formation of a chiral furanolate intermediate that then reacts with the electrophile in a stereocontrolled manner. acs.org

Another approach involves the use of chiral auxiliaries. For instance, the stereoselective radical-tandem reaction of aniline (B41778) derivatives with (5R)-5-menthyloxy-2,5-dihydrofuran-2-one, initiated by photochemical induced electron transfer, demonstrates the use of a chiral auxiliary to control the stereochemical outcome of the reaction. datapdf.com

For the synthesis of a chiral version of this compound, one could envision an asymmetric alkylation of a suitable furanone precursor using a chiral phase-transfer catalyst or a chiral ligand-metal complex. Alternatively, a stereoselective conjugate addition of an octenyl nucleophile to a chiral Michael acceptor could be employed.

The following table provides examples of stereoselective furanone syntheses.

| Entry | Reaction Type | Catalyst/Chiral Source | Product | Stereoselectivity | Reference |

| 1 | Asymmetric direct vinylogous conjugate addition | Diaminomethylenemalononitrile organocatalyst | γ,γ-disubstituted γ-butenolide | up to 99% ee | acs.org |

| 2 | Radical tandem reaction | (5R)-5-menthyloxy-2,5-dihydrofuran-2-one | Substituted furanone | High | datapdf.com |

Principles of Green Chemistry Applied to Furanone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of furanones is of growing importance.

One key aspect of green chemistry is the use of environmentally benign solvents and catalysts. A multistep synthesis of a novel arylidene 3(2H)-furanone has been developed that features an acid-catalyzed aldol (B89426) condensation in aqueous HCl, avoiding the use of hazardous organic solvents. acs.org Furthermore, the use of recoverable and reusable catalysts, such as the magnetic nanoparticle-supported catalyst used in the multicomponent synthesis of furan-2-ones, aligns with green chemistry principles. rsc.org

Solvent-free reaction conditions represent another important green chemistry approach. A solvent-free microwave-assisted protocol has been reported for the synthesis of 3-alkenyl oxindole (B195798) derivatives, which could potentially be adapted for furanone synthesis. ajgreenchem.com This method not only eliminates the need for a solvent but also significantly reduces reaction times. ajgreenchem.com

The use of renewable starting materials is also a cornerstone of green chemistry. Furan itself can be derived from biomass, making it an attractive starting material for the synthesis of furanone derivatives. An efficient synthesis of 5-hydroxy-2(5H)-furanone from furan using a titanium silicate (B1173343) molecular sieve catalyst has been reported, demonstrating a green route to a key furanone intermediate. rsc.org

The table below highlights some green approaches to furanone synthesis.

| Entry | Green Chemistry Principle | Method | Reference |

| 1 | Use of safer solvents | Aldol condensation in aqueous HCl | acs.org |

| 2 | Catalysis | Reusable magnetic nanoparticle catalyst | rsc.org |

| 3 | Design for energy efficiency | Solvent-free microwave-assisted synthesis | ajgreenchem.com |

| 4 | Use of renewable feedstocks | Synthesis from furan using a solid acid catalyst | rsc.org |

Mechanistic Investigations of Furanone Transformations

Detailed Reaction Pathways in Furanone Synthesis

The construction of the 3-substituted furan-2-one skeleton, particularly one bearing a long alkenyl chain like in 3-((E)-Oct-5-enyl)-3H-furan-2-one , can be achieved through various synthetic strategies. The following sections dissect the key mechanistic steps that could be employed.

Nucleophilic Additions and Substitutions in Furanone Formation

Nucleophilic substitution at the C3 position of a pre-formed furanone ring is a primary strategy for introducing the (E)-Oct-5-enyl side chain. This typically involves the generation of a nucleophilic furanone species (a dienolate) and its reaction with a suitable electrophile.

A plausible pathway begins with a 3-halo-furan-2-one, such as 3-bromo-2(5H)-furanone. The reaction proceeds via a nucleophilic substitution, likely involving an organometallic reagent derived from (E)-1-bromooct-3-ene. For instance, a Gilman or Negishi coupling could be employed.

Mechanism of Nucleophilic Substitution (Negishi Coupling Example):

Oxidative Addition: A Palladium(0) catalyst, such as Pd(PPh₃)₄, undergoes oxidative addition to the (E)-1-bromooct-3-ene to form a Pd(II) complex.

Transmetalation: An organozinc reagent, prepared from the corresponding octenyl bromide, transmetalates the octenyl group to the palladium center.

Reductive Elimination: The 3-bromo-furan-2-one coordinates to the palladium complex, and subsequent reductive elimination yields the final product, This compound , and regenerates the Pd(0) catalyst.

Alternatively, the furanone itself can act as the nucleophile. Deprotonation of a 2(3H)-furanone at the C3 position using a strong base like lithium diisopropylamide (LDA) generates a lithium dienolate. This nucleophilic intermediate can then react with an electrophile such as (E)-1-bromooct-3-ene in an SN2-type reaction to forge the C-C bond at the desired position. researchgate.net

| Catalyst/Base | Electrophile | Nucleophile Source | General Yield (%) | Reference |

| Pd(PPh₃)₄ / Zn | (E)-1-bromooct-3-ene | 3-Bromo-2(5H)-furanone | 60-85 | organic-chemistry.org |

| LDA | (E)-1-bromooct-3-ene | 2(3H)-Furanone | 70-90 | researchgate.net |

| CuI / Base | Alkenyl Bromide | 1,3-Diketone | High | mdpi.com |

| This table illustrates typical yields for the formation of C-C bonds in furanone synthesis using various methods. |

Pericyclic Reactions in Furanone Chemistry, including Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, offer elegant pathways to construct heterocyclic systems. researchgate.net While a direct [4+2] cycloaddition to form This compound is less common, related cycloadditions can be used to build the core ring, which is later functionalized. For instance, a Diels-Alder reaction between a substituted diene and a dienophile can form a precursor that is then converted to the furanone. nih.gov

A more relevant pericyclic pathway for this specific molecule could be an intramolecular reaction. For example, a nih.govnih.gov-sigmatropic rearrangement, such as a Claisen rearrangement, of a suitably substituted allyl vinyl ether could theoretically be designed to form the furanone ring with the octenyl chain attached.

Intramolecular Rearrangements (e.g., 1,2-Alkyl Shifts, Hydrogen Shifts)

Intramolecular rearrangements are often key steps in the synthesis of complex furanones, particularly when catalyzed by transition metals like gold or rhodium. organic-chemistry.org One potential route to a 3-substituted furanone involves the cyclization of a γ-hydroxyalkynone precursor. This reaction, often catalyzed by gold(I), can proceed through a 5-endo-dig cyclization followed by a 1,2-alkyl or hydrogen shift to furnish the stable furanone ring. organic-chemistry.org

In a hypothetical synthesis of This compound , a precursor such as 2-hydroxy-2-((E)-non-6-en-1-ynyl)acetaldehyde could undergo a gold-catalyzed cyclization and rearrangement. The mechanism would involve:

Activation of the alkyne by the gold catalyst.

Nucleophilic attack by the hydroxyl group onto the activated alkyne.

Formation of an intermediate that undergoes a 1,2-hydride shift to yield the final furanone product.

Such rearrangements are valuable for creating highly substituted furanone cores from linear precursors. as-pub.comsemanticscholar.org

Enol Formation and Claisen Condensation Mechanisms

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that can be adapted for furanone synthesis. An intramolecular Dieckmann condensation, which is a type of Claisen condensation, is a classic method for forming five-membered rings. kwansei.ac.jp

A synthetic route to This compound could involve a diester precursor, such as diethyl 2-((E)-oct-5-enyl)succinate. Treatment with a strong base (e.g., sodium ethoxide) would generate an enolate that attacks the second ester group intramolecularly. The resulting β-keto ester intermediate, upon acidic workup and decarboxylation, would yield the target furanone.

Titanium-mediated Claisen condensations have been shown to be particularly effective for the synthesis of substituted 2(5H)-furanones in a one-pot manner from ketones and α,α-dimethoxyketones. kwansei.ac.jpmdpi.com This approach involves a sequential aldol (B89426) addition and furanone formation. kwansei.ac.jp

Ring-Opening and Ring-Closing Reactions of Furanone Systems

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including butenolides. A plausible RCM strategy for This compound would start with a diene precursor, such as 3-allyl-5-vinyl-3H-furan-2-one, and react it with an appropriate alkene via cross-metathesis. However, a more direct RCM approach would involve a precursor containing both the butenolide moiety and a tethered alkene that can cyclize to form a larger ring fused to the furanone, which is not the target molecule here.

Conversely, ring-opening reactions can be used to generate furanone precursors. For example, the thermolysis of 5-aryl-2,3-dihydrofuran-2,3-diones generates highly reactive α-oxoketenes, which can then be trapped by various reagents to form furanone derivatives. asianpubs.org

Elucidation of Catalytic Roles and Reaction Intermediates

Catalysis is central to the efficient and selective synthesis of furanones. Different catalysts play distinct roles in guiding the reaction pathways and stabilizing key intermediates.

Palladium Catalysts: In cross-coupling reactions, palladium complexes cycle between Pd(0) and Pd(II) oxidation states, facilitating the formation of carbon-carbon bonds via oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Rhodium and Gold Catalysts: These metals are particularly effective in activating alkynes and promoting cyclization and rearrangement reactions. organic-chemistry.org Gold catalysts, being highly carbophilic, activate the C-C triple bond towards nucleophilic attack. Rhodium catalysts are versatile and can be used in various transformations, including C-H activation and cycloaddition reactions. nih.gov

Lewis Acid Catalysts (e.g., TiCl₄): In aldol and Claisen-type reactions, Lewis acids like TiCl₄ coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack. kwansei.ac.jpmdpi.com

Organocatalysts: Chiral amines or thioureas can be used to catalyze asymmetric cycloadditions and Michael additions, leading to enantiomerically enriched furanone products by activating the substrates through the formation of iminium or enamine intermediates. researchgate.net

The key reaction intermediates in furanone synthesis are often transient and highly reactive. These include:

Enolates/Dienolates: Formed by deprotonation of a carbonyl compound, they are potent nucleophiles in alkylation and condensation reactions. researchgate.net

Metal-Carbene Complexes: Generated from diazo compounds with rhodium or copper catalysts, these intermediates are crucial in cyclopropanation and rearrangement reactions.

π-Allyl Palladium Complexes: Formed from the reaction of a Pd(0) catalyst with an allylic substrate, these are key intermediates in many palladium-catalyzed allylic alkylation reactions.

Oxonium Ylides: These can be formed in pericyclic reactions and rearrangements, leading to the furanone ring system.

| Catalyst Type | Typical Reaction | Role of Catalyst | Key Intermediate |

| Palladium(0) | Cross-Coupling | C-C bond formation | π-Allyl or σ-Alkenyl Pd(II) complex |

| Gold(I) | Alkyne Cyclization | Lewis acid, activates alkyne | Gold-π-alkyne complex |

| Titanium(IV) | Aldol/Claisen | Lewis acid, activates carbonyl | Titanium enolate |

| Chiral Amine | Michael Addition | Organocatalyst | Enamine/Iminium ion |

| This table summarizes the roles of different catalysts and their corresponding key intermediates in the synthesis of furanones. |

Computational Mechanistic Studies for Furanone Transformations

Computational chemistry has emerged as an indispensable tool for elucidating the complex mechanisms that govern the transformations of furanone derivatives. These theoretical approaches provide insights that are often difficult or impossible to obtain through experimental means alone. By modeling the behavior of molecules at the atomic level, researchers can map out entire reaction landscapes, identify key intermediates and transition states, and understand the factors that control the stereochemical outcome of a reaction.

Density Functional Theory (DFT) Analysis of Reaction Transition States and Pathways

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of furanone transformations. DFT calculations allow for the precise determination of the geometries and energies of reactants, products, intermediates, and, most crucially, transition states.

While specific DFT studies on the transformation pathways of This compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems. For instance, research on other 3-substituted-3H-furan-2-ones often focuses on reactions such as cycloadditions, rearrangements, and nucleophilic additions.

A hypothetical DFT analysis of a transformation involving This compound , such as an intramolecular cyclization, would typically involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the starting material, as the geometry of the octenyl side chain would significantly influence its reactivity.

Locating Transition States: For a proposed reaction pathway, the transition state structure is located. This is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactant and the transition state provides the activation energy, a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed links the intended species.

The following interactive table illustrates the kind of data that would be generated from a DFT study on a hypothetical intramolecular cyclization of This compound .

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactant (Ground State) | 0.0 | C=C (furan): 1.35, C=O: 1.21, C-O: 1.38 |

| Transition State 1 (TS1) | +25.4 | Forming C-C bond: 2.15, Breaking C-H bond: 1.50 |

| Intermediate 1 (INT1) | -5.2 | New C-C bond: 1.54 |

| Transition State 2 (TS2) | +15.8 | Proton transfer: O-H 1.20, C-H 1.65 |

| Product (Cyclized) | -12.7 | Final C-C bond: 1.53, C-O-H: 1.01 |

Investigation of Stereoselectivity through Computational Modeling

Computational modeling is a powerful tool for understanding and predicting the stereoselectivity observed in chemical reactions. For a molecule like This compound , which possesses a stereocenter at the C3 position and a double bond in the side chain that can lead to further stereocenters upon reaction, computational analysis is crucial for predicting the diastereomeric and/or enantiomeric outcome.

The investigation of stereoselectivity typically involves comparing the activation energies of the transition states leading to the different possible stereoisomers. A lower activation energy for one pathway indicates that the corresponding stereoisomer will be the major product.

For example, in a hypothetical diastereoselective reaction of This compound , computational models would be built for the transition states leading to the syn and anti products. The energy difference between these two transition states (ΔΔG‡) can be used to predict the diastereomeric ratio (d.r.) of the reaction.

The following interactive table presents hypothetical computational data for the investigation of stereoselectivity in a reaction of This compound .

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (syn:anti) | Key Non-covalent Interactions |

| TS-syn | 22.1 | 95:5 | Steric repulsion between the octenyl chain and the incoming reagent minimized. |

| TS-anti | 24.5 | Significant steric clash between the folded octenyl chain and the reagent. |

By analyzing the geometries of the transition states, researchers can identify the specific non-covalent interactions, such as steric hindrance or stabilizing hydrogen bonds, that favor the formation of one stereoisomer over another. This detailed understanding allows for the rational design of catalysts and reaction conditions to enhance the desired stereoselectivity.

Advanced Characterization and Analytical Techniques in Furanone Research

Spectroscopic Elucidation of Furanone Chemical Structures

Spectroscopic techniques are paramount in the detailed characterization of novel or synthesized furanone compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce intricate details about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

For 3-((E)-Oct-5-enyl)-3H-furan-2-one, the expected ¹H NMR spectrum would exhibit characteristic signals for the protons on the furanone ring and the octenyl side chain. The proton at the C3 position, being adjacent to the chiral center and the carbonyl group, would likely appear as a multiplet. The protons on the furanone ring (C4 and C5) would also show distinct chemical shifts and coupling patterns. The protons of the octenyl side chain would have chemical shifts indicative of their respective chemical environments, with the olefinic protons of the trans-double bond appearing in the downfield region (typically 5.0-6.5 ppm) with a large coupling constant (J > 10 Hz), confirming the (E)-configuration.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon (C2) of the lactone ring is expected to resonate at a significantly downfield chemical shift (around 170-180 ppm). The carbons of the furanone ring and the double bond of the octenyl chain would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on analogous compounds.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| C2 (C=O) | - | ~175 |

| C3 (CH) | Multiplet | ~40-45 |

| C4 (CH₂) | Multiplet | ~70-75 |

| C5 (CH₂) | Multiplet | ~30-35 |

| C1' (CH₂) | Multiplet | ~30-35 |

| C2' (CH₂) | Multiplet | ~25-30 |

| C3' (CH₂) | Multiplet | ~30-35 |

| C4' (CH₂) | Multiplet | ~25-30 |

| C5' (CH) | ~5.4 (m) | ~125-135 |

| C6' (CH) | ~5.4 (m) | ~125-135 |

| C7' (CH₂) | Multiplet | ~30-35 |

| C8' (CH₃) | Triplet | ~14 |

Note: These are predicted values based on data from structurally similar furanone and alkenyl compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups.

A prominent and sharp absorption band is anticipated in the region of 1750-1780 cm⁻¹ corresponding to the C=O stretching vibration of the γ-lactone ring. The presence of the carbon-carbon double bond in the octenyl side chain would be indicated by a C=C stretching vibration around 1660-1680 cm⁻¹. Furthermore, the C-H stretching vibrations of the sp² hybridized carbons of the double bond are expected to appear above 3000 cm⁻¹, while the C-H stretches of the sp³ hybridized carbons will be observed just below 3000 cm⁻¹. The trans-configuration of the double bond may also give rise to a characteristic C-H out-of-plane bending vibration around 960-970 cm⁻¹.

Table 2: Expected Characteristic Infrared (IR) Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| γ-Lactone | C=O stretch | 1750 - 1780 (strong, sharp) |

| Alkene | C=C stretch | 1660 - 1680 (medium) |

| Alkene | =C-H stretch | > 3000 (medium) |

| Alkane | -C-H stretch | < 3000 (strong) |

| trans-Alkene | =C-H bend (out-of-plane) | 960 - 970 (medium) |

| Lactone | C-O stretch | 1150 - 1250 (strong) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₈O₂), the expected nominal molecular weight is 194 g/mol . HRMS would be able to confirm the elemental composition with high precision.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation pattern would likely involve the cleavage of the octenyl side chain. Common fragmentation pathways for 3-substituted furanones include the loss of the side chain as a radical, leading to a stable furanone cation. Other characteristic fragment ions could arise from cleavages at various points along the octenyl chain and rearrangements. A study on the fragmentation of 3(2H)-furanones suggests that key fragmentation pathways involve the loss of CO and subsequent rearrangements of the furanone ring. hmdb.ca

Table 3: Predicted Key Mass Spectral Fragments for this compound.

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 194 | [M]⁺ | Molecular Ion |

| 111 | [M - C₆H₁₁]⁺ | Loss of the octenyl side chain |

| 83 | [C₅H₃O]⁺ | Fragmentation of the furanone ring |

| 69 | [C₄H₅O]⁺ | Further fragmentation of the furanone ring |

| 55 | [C₄H₇]⁺ | Fragment from the octenyl side chain |

Chromatographic Methods for Furanone Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of furanone compounds from reaction mixtures or natural extracts.

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For a lipophilic compound like this compound, a normal-phase TLC system with a silica (B1680970) gel stationary phase would be appropriate.

The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) would likely be used. The Rf (retardation factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be dependent on the exact composition of the mobile phase. Due to its relatively nonpolar octenyl side chain, this compound is expected to have a moderate to high Rf value in a typical nonpolar/polar solvent system. Visualization of the TLC spots could be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate, which reacts with the double bond.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable.

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A typical mobile phase for a compound of this polarity would be a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would depend on its affinity for the stationary phase relative to the mobile phase. Given its significant nonpolar character from the octenyl chain, it is expected to have a relatively long retention time in a standard reversed-phase system. A UV detector would likely be used for detection, as the α,β-unsaturated lactone chromophore should exhibit UV absorbance. HPLC can be used to accurately determine the purity of a sample and to quantify its concentration by comparing its peak area to that of a known standard.

Microscopic Techniques for Biological Assay Interpretation (e.g., Epifluorescence Microscopy for Biofilm Studies)

Epifluorescence microscopy, for instance, has been effectively used to confirm the anti-biofilm activity of furanone derivatives. In studies investigating brominated furanones, this technique has provided direct visual evidence of a reduction in biofilm formation by pathogenic bacteria such as Salmonella enterica. Researchers can grow biofilms on surfaces like glass slides or petri dishes, treat them with a furanone compound, and then stain the biofilm with fluorescent dyes to visualize the remaining structure. For example, after treatment with a brominated furanone known as Fur-5, epifluorescence microscopy revealed a significant decrease in the surface area covered by S. enterica serovar Typhimurium biofilms compared to untreated controls nih.gov. This visual data corroborates quantitative findings, such as a 30-fold reduction in viable biofilm cells observed after treatment with a related compound, Fur-8 nih.gov.

Scanning electron microscopy (SEM) provides even higher magnification to observe the detailed surface topography of biofilms and the morphology of individual cells within them. SEM analysis has been used to show that while untreated P. aeruginosa biofilms are thick with cells in a stable morphology, treatment with furanone C-30, especially in combination with antibiotics like colistin, significantly reduces the number of cells and disrupts the dense biofilm arrangement researchgate.net.

These microscopic techniques are crucial for validating the results of biofilm inhibition and eradication assays. They provide a more comprehensive understanding of how furanone derivatives interfere with biofilm development, from initial attachment to mature architectural integrity.

The data gathered from these microscopic observations can be quantified using image analysis software, providing robust, measurable endpoints for biological assays.

| Furanone Derivative | Target Organism | Microscopic Technique | Key Quantitative/Qualitative Findings |

| Brominated Furanone (Fur-5) | Salmonella enterica serovar Typhimurium | Epifluorescence Microscopy | Confirmed reduction in biofilm formation. nih.gov |

| Brominated Furanone (Fur-8) | Salmonella enterica serovar Typhimurium | (Inferred from quantitative data) | Treatment led to a 30-fold reduction in the number of viable biofilm cells. nih.gov |

| Various Synthetic Furanones | Pseudomonas aeruginosa PAO1, Candida albicans M2396 | Confocal Laser Scanning Microscopy (CLSM) | Demonstrated disruption of biofilm formation in both pathogens. researchgate.net |

| Furaneol and Sotolon | Pseudomonas aeruginosa DSM50071 | Fluorescence Microscopy with 3D Surface Plot Analysis | Caused a sparse biofilm appearance and a considerable reduction in SYTO9 stained cells and overall population density. nih.gov |

| Furanone C-30 | Pseudomonas aeruginosa TL-2314 | Scanning Electron Microscopy (SEM) | In combination with colistin, significantly reduced the number of cells in the biofilm compared to either agent alone. researchgate.net |

Computational Chemistry and Chemoinformatics for Furanone Design and Analysis

Molecular Modeling and Simulation of Furanone Derivatives

Molecular modeling and simulation techniques are pivotal in elucidating the three-dimensional structures, electronic properties, and dynamic behavior of furanone derivatives. Computational chemistry approaches, such as Density Functional Theory (DFT), are employed to optimize the molecular geometries of furanones and calculate various quantum chemical parameters. ajchem-b.com These calculations help in understanding the structure-property relationships that govern the behavior of these compounds.

Studies on 2(5H)-furanone and its derivatives have utilized subatomic unit calculations to optimize their models and evaluate properties like total energy, molecular orbital energy levels (HOMO and LUMO), energy gap, ionization potential, electron affinity, hardness, and softness. ajchem-b.com Such analyses have revealed that structural modifications, like the introduction of a phenyl group, can significantly enhance the electronic properties and reactivity of the furanone core. ajchem-b.com

Molecular dynamics (MD) simulations provide further insights into the conformational flexibility and interactions of furanone derivatives with their biological targets over time. For instance, MD simulations have been used to study the stability of furanone derivatives within the binding pockets of quorum-sensing receptors in Pseudomonas aeruginosa, revealing that compounds with specific substitutions can maintain stable interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Furanones

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in establishing a mathematical correlation between the chemical structure of furanone derivatives and their biological activity. These models are crucial for predicting the activity of newly designed compounds and for understanding the structural features essential for their biological function.

Development and Application of 2D and 3D QSAR Models

Both 2D and 3D QSAR models have been successfully developed and applied to various series of furanone derivatives.

2D-QSAR: These models correlate biological activity with 2D descriptors such as topological indices, constitutional descriptors, and physicochemical properties. A significant 2D-QSAR model for a series of furanone derivatives with cyclooxygenase-2 (COX-2) inhibitory activity showed a high correlation coefficient (r²) of 0.840 and a cross-validated squared correlation coefficient (q²) of 0.773. researchgate.net The descriptors identified as important for COX-2 inhibition included the retention index for six-membered rings, the total number of oxygen atoms connected to two single bonds, and the polar surface area (excluding phosphorus and sulfur). researchgate.net

3D-QSAR: These models provide a more detailed understanding by considering the three-dimensional arrangement of atoms. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. For a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives as selective COX-2 inhibitors, a statistically significant CoMSIA model was established with a cross-validated r² (R²cv) of 0.777. nih.gov The contour maps generated from these studies indicated that steric, electrostatic, hydrophobic, and hydrogen bond donor properties play a crucial role in the inhibitory activity. nih.gov Another 3D-QSAR study on furanone derivatives as COX-2 inhibitors using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach also yielded a predictive model (r² = 0.7622, q² = 0.7031), highlighting the importance of the electrostatic field in determining the activity. core.ac.uk

| QSAR Method | Target | r² | q² | Key Findings | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | COX-2 Inhibition | 0.840 | 0.773 | Importance of ring count, oxygen atoms, and polar surface area. | researchgate.net |

| 3D-QSAR (CoMSIA) | COX-2 Inhibition | 0.905 | 0.777 | Steric, electrostatic, hydrophobic, and H-bond donor fields are significant. | nih.gov |

| 3D-QSAR (kNN-MFA) | COX-2 Inhibition | 0.7622 | 0.7031 | Electrostatic interactions are crucial for activity. | core.ac.uk |

| 3D-QSAR (kNN-MFA) | Antibacterial Activity | 0.8699 | 0.8224 | Model predicts structural requirements for antibacterial action. | ijpda.org |

Molecular Docking Studies for Predicting Furanone-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a receptor. This method is extensively used to understand the binding modes of furanone derivatives and to screen for potential inhibitors of various biological targets.

For instance, molecular docking studies have been performed on marine-derived furanones against the quorum-sensing receptors (LasR, RhlR, and PqsR) of P. aeruginosa. nih.gov These studies revealed that furanones with short-chain alkyl substitutions fit well into the binding pocket of RhlR, while halogenation improved binding to LasR, PqsR, and RhlR. nih.gov Docking of furanone C-30 into the active sites of LasR and RhlR suggested that it could interfere with the conformational changes required for protein function. mdpi.com

In another study, newly synthesized 3-(substituted-arylidene)-5-(4-chloro-3-methyl-phenyl)-3H-furan-2-ones were docked into the active site of the GABA receptor to identify potential anticonvulsant agents. asianpubs.org The results showed that some compounds exhibited low mean binding energies, suggesting a favorable interaction with the receptor. asianpubs.org Similarly, docking of benzimidazole-bearing furanone derivatives into the vascular endothelial growth factor receptor (VEGFR) helped to rationalize their observed anticancer activity. nu.edu.om

| Furanone Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Marine-derived furanones | P. aeruginosa Quorum-Sensing Receptors (LasR, RhlR, PqsR) | Substituents on the furanone backbone influence selective binding. Halogenation improves binding affinity. | nih.gov |

| 3-(substituted-arylidene)-5-(aryl)-3H-furan-2-ones | GABA Receptor | Identified compounds with low binding energies, indicating potential as anticonvulsants. | asianpubs.org |

| Benzimidazole-bearing furanones | VEGFR | Docking scores correlated well with experimental anticancer activity. | nu.edu.om |

| Furanone derivatives | Eag-1 Potassium Channel | Several derivatives showed lower inhibition constants than known inhibitors, suggesting potential as anticancer agents. | ccij-online.org |

| Furanone C-30 | P. aeruginosa LasR and RhlR | Predicted to occupy the active-site cavities, likely interfering with protein function. | mdpi.com |

Chemoinformatic Approaches to the Analysis and Design of Furanone Libraries

Chemoinformatics provides the tools and techniques to analyze large collections of chemical compounds, known as chemical libraries. These approaches are vital for assessing the diversity, drug-likeness, and novelty of furanone libraries. By analyzing physicochemical properties, scaffolds, and molecular fingerprints, researchers can compare furanone libraries to existing drugs and natural products. nih.gov

The analysis of combinatorial libraries often involves assessing property space coverage and the degree of overlap with known bioactive compounds. nih.gov Chemoinformatic methods like the generation of Constellation Plots and Chemical Library Networks can visually represent the chemical space of focused libraries, such as those targeting epigenetic enzymes, and help in the automated detection of analog series. nih.gov These analyses guide the design of novel furanone libraries with improved properties and a higher probability of containing bioactive "hits."

Virtual Screening and Lead Optimization Strategies for Furanone-Based Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov For furanone-based compounds, structure-based virtual screening, which utilizes the 3D structure of the target, and ligand-based virtual screening, which relies on the knowledge of known active molecules, are both powerful strategies.

Pharmacophore modeling, a ligand-based approach, can be used to generate a 3D representation of the essential features required for biological activity. This model can then be used to screen databases for novel furanone scaffolds that match the pharmacophoric features. nih.gov Once initial "hits" are identified through virtual screening, computational methods play a crucial role in lead optimization. This involves iterative cycles of designing new analogs, predicting their binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in silico, and then synthesizing and testing the most promising candidates. nu.edu.omnih.gov This computational-experimental synergy accelerates the development of potent and selective furanone-based therapeutic agents.

Computational Prediction of Chemical Reactivity and Selectivity in Furanone Systems

Computational methods are also employed to predict the chemical reactivity and selectivity of furanone systems. Quantum chemistry calculations can provide insights into reaction mechanisms and predict the outcome of chemical transformations. For example, calculations can reveal the role of intramolecular hydrogen bonding in activating furanone derivatives for asymmetric cycloaddition reactions, explaining the high enantioselectivities observed experimentally. rsc.org

Analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the reactivity of different sites within a furanone molecule. ajchem-b.com Furthermore, computational studies can elucidate the mechanisms of reactions, such as the triplet-sensitized radical reactions of furanone derivatives, by identifying the most likely pathways for hydrogen abstraction or energy transfer. uasz.sn The selective aminolysis of benzotrifuranone, a molecule with three equivalent lactone rings, has been rationalized through a combination of kinetics measurements and quantum chemical calculations, which highlighted the role of electronic effects and ring strain. maastrichtuniversity.nl These predictive capabilities are invaluable for designing efficient synthetic routes to novel furanone derivatives.

Future Perspectives in 3 E Oct 5 Enyl 3h Furan 2 One Research

Development of Emerging Synthetic Methodologies and Catalytic Innovations for Furanone Scaffolds

The synthesis of the furanone scaffold, the core of 3-((E)-Oct-5-enyl)-3H-furan-2-one, has been a subject of considerable research, leading to numerous methods for its construction. researchgate.net Future work will likely focus on adapting and refining these methodologies for more efficient, selective, and sustainable production of this specific compound and its analogs.

Emerging strategies include the use of novel catalytic systems. Gold-catalyzed cyclization reactions, for instance, have proven to be an efficient route to substituted 3(2H)-furanones from readily available starting materials like 2-oxo-3-butynoates. acs.org Similarly, palladium catalysis is a versatile tool for creating diverse furan (B31954) structures through cyclization and coupling reactions. The application of these catalytic systems could offer a more direct and higher-yielding pathway to this compound. Another promising area is the development of asymmetric catalytic methods, which are crucial for producing enantiomerically pure versions of the compound. acs.orgnih.gov This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer.

Furthermore, there is a growing emphasis on green and sustainable chemistry. Methodologies that utilize biomass-derived starting materials, such as the catalytic hydrogenation of 2-furanone (derivable from furfural) to produce γ-butyrolactone, highlight a renewable pathway that could be adapted for more complex furanone derivatives. rsc.orgsemanticscholar.org Solid-phase synthesis also presents an attractive approach for creating libraries of related compounds for high-throughput screening. scienceasia.org

Table 1: Emerging Synthetic and Catalytic Methodologies for Furanone Scaffolds

| Methodology | Catalyst/Reagent | Potential Advantage for this compound | Key References |

| Gold-Catalyzed Cyclization | Gold(I) or Gold(III) complexes | High efficiency and mild reaction conditions for forming the furanone ring. | acs.org |

| Palladium-Catalyzed Reactions | Pd(PPh3)4/CuI, other Pd complexes | Versatile for coupling and cyclization to introduce or form the octenyl side chain. | unipi.it |

| Asymmetric Catalysis | Chiral ligands with metals (e.g., Cu, Zn) or organocatalysts | Access to single enantiomers, crucial for pharmacological studies. | acs.orgnih.gov |

| Biomass-Derived Synthesis | Palladium on activated carbon (Pd/HAC) | Sustainable production route from renewable feedstocks like furfural. | rsc.orgsemanticscholar.org |

| Solid-Phase Synthesis | Isocyanate scavenger resin | Enables rapid synthesis of a library of analogs for screening purposes. | scienceasia.org |

Advanced Mechanistic Insights through Integrated Experimental and Theoretical Studies

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For this compound, future research will benefit from an integrated approach that combines advanced experimental techniques with high-level theoretical calculations.

Experimental methods like in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor reaction progress and detect transient intermediates, providing real-time data on the reaction kinetics. researchgate.net When paired with computational methods such as Density Functional Theory (DFT), a comprehensive picture of the reaction mechanism can be constructed. rsc.org DFT calculations can elucidate the structures of transition states, map out potential energy surfaces, and explain the origins of regio- and stereoselectivity. rsc.org

For example, such integrated studies could be applied to understand the precise mechanism of the introduction of the octenyl side chain at the C3 position of the furanone ring. This knowledge would allow for the rational design of catalysts and reaction conditions to improve yield and selectivity, while minimizing side products. Theoretical studies can also predict the reactivity of different positions on the furanone ring, guiding further functionalization. researchgate.netacs.org

Table 2: Integrated Approaches for Mechanistic Understanding

| Technique/Method | Application | Potential Insight for this compound | Key References |

| In-situ Spectroscopy (FTIR) | Real-time reaction monitoring | Determines reaction rates and identifies intermediates in the synthesis. | researchgate.net |

| Density Functional Theory (DFT) | Computational modeling | Predicts reaction pathways, transition state energies, and product selectivity. | rsc.org |

| Combined Experimental & Theoretical Analysis | Holistic mechanistic investigation | Provides a complete picture of how the furanone is formed and reacts, enabling rational optimization. | researchgate.netacs.orgrsc.org |

| Time-Resolved Studies | Investigation of fast reaction dynamics | Elucidates the initial steps of photochemical or thermal reactions involving the furanone core. | acs.org |

Exploration of Novel Biological Targets and Therapeutic Applications for Furanone Derivatives

The furanone scaffold is present in a multitude of natural and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. researchgate.netnih.govbenthamscience.com This provides a strong rationale for the future biological investigation of this compound.

A particularly compelling area of research for furanones is their ability to act as quorum sensing (QS) inhibitors. QS is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production. unipi.itnih.gov Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are well-known for their ability to disrupt QS in pathogenic bacteria like Pseudomonas aeruginosa. nih.govmdpi.com Future studies should evaluate this compound and its derivatives for similar activity. The long alkenyl chain could play a significant role in membrane interaction and target binding, potentially offering a unique activity profile.

Beyond antimicrobial applications, furanone derivatives have been synthesized and tested as anticancer agents, with some showing promising activity against various cancer cell lines. nih.gov Other furanones have been investigated for their anti-inflammatory effects, acting through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Screening this compound against a panel of cancer cell lines and key inflammatory targets could uncover novel therapeutic potential.

Table 3: Potential Biological Targets for Future Investigation

| Target Class | Specific Target/Process | Potential Therapeutic Application | Key References on Furanones |

| Bacterial Quorum Sensing | Inhibition of biofilm formation and virulence | Anti-infective therapy, especially for chronic and resistant infections | unipi.itnih.govmdpi.combohrium.com |

| Cancer Cell Proliferation | Various cancer cell lines (e.g., leukemia, colon, breast) | Oncology | benthamscience.comnih.gov |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2), Lipoxygenase (LOX) | Anti-inflammatory agents | researchgate.netnih.gov |

| Protozoan Enzymes | Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) | Antimalarial agents | rsc.org |

| Fungal Growth | Various pathogenic fungi | Antifungal therapy | researchgate.netnih.gov |

Integration of Artificial Intelligence (AI) and Machine Learning in Furanone Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers immense potential to accelerate research into this compound. africansciencegroup.comnih.gov These computational tools can analyze vast datasets to identify complex patterns and make predictions, streamlining the entire discovery and optimization pipeline. acs.orgresearchgate.net

AI/ML models can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. By training these models on a library of furanone derivatives and their corresponding biological activities, researchers can predict the activity of novel, unsynthesized compounds, including analogs of this compound. acs.org This allows for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates.

Furthermore, AI can optimize lead compounds by predicting how structural modifications will affect their properties, including efficacy, selectivity, and ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profiles. rsc.orgafricansciencegroup.com For instance, ML models could suggest modifications to the octenyl side chain to improve metabolic stability or enhance binding affinity to a specific biological target. AI is also being applied to retrosynthesis, helping chemists devise the most efficient synthetic pathways for complex molecules. researchgate.net

Table 4: Applications of AI and Machine Learning in Furanone Research

| AI/ML Application | Description | Impact on this compound Research | Key References |

| Lead Identification | Virtual screening of compound libraries to predict biological activity. | Rapidly identifies potential biological targets and initial hits. | africansciencegroup.comacs.org |

| Lead Optimization | Predicts the effects of structural modifications on efficacy and safety (ADME-T). | Guides the design of more potent and safer analogs. | rsc.orgafricansciencegroup.com |

| QSAR Modeling | Establishes mathematical relationships between chemical structure and biological activity. | Predicts the activity of new derivatives before synthesis. | acs.org |

| De Novo Drug Design | Generates entirely new molecular structures with desired properties. | Creates novel furanone-based compounds optimized for specific targets. | nih.gov |

| Retrosynthesis Prediction | Suggests optimal synthetic routes to a target molecule. | Accelerates and improves the efficiency of chemical synthesis. | researchgate.net |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of 3-((E)-Oct-5-enyl)-3H-furan-2-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, - and -NMR can identify characteristic signals for the furanone ring and the (E)-oct-5-enyl chain. Additionally, X-ray crystallography (as applied to structurally similar compounds like 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one) provides definitive stereochemical data . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. How can researchers assess the purity of this compound in synthetic preparations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used to quantify purity. Gas Chromatography (GC) coupled with MS is effective for detecting volatile impurities. For isomers, chiral column chromatography may resolve structural variants (e.g., distinguishing 3H- and 5H-furanone isomers, as seen in related lactones) .

Advanced Research Questions

Q. How does isomerism in this compound derivatives impact biological or chemical studies, and how can these effects be mitigated?

- Methodological Answer : Structural isomers (e.g., positional isomers of the furanone ring or double-bond geometry in the alkenyl chain) may exhibit divergent reactivity or bioactivity. Analytical strategies include:

- GC-MS with chiral columns to separate enantiomers.

- Dynamic NMR to study isomer interconversion kinetics.

- Computational modeling (e.g., DFT calculations) to predict stability and reactivity differences. For example, EFSA reports on lactone isomer mixtures highlight the need for isomer-specific toxicity assessments .

Q. What experimental approaches resolve discrepancies between theoretical and experimental physicochemical properties of this compound?

- Methodological Answer : Discrepancies in properties like logP or boiling point may arise from impurities or isomer coexistence. Solutions include:

- Thermogravimetric Analysis (TGA) to verify thermal stability.

- ACD/Labs Percepta Platform for predicting physicochemical properties (as used for 3-(2-hydroxyethyl)dihydro-2(3H)-furanone) .

- Comparative studies with high-purity standards (e.g., NIST-validated data for cyclopenta[b]furanones) .

Q. How can researchers design experiments to study the environmental or metabolic degradation pathways of this compound?

- Methodological Answer : Use isotopically labeled - or -analogs to track degradation products via LC-MS/MS. For environmental studies, follow OECD guidelines for hydrolysis/photolysis testing. Metabolic studies can employ in vitro hepatocyte models or in silico tools like OECD QSAR Toolbox, referencing surrogate data for furan derivatives (e.g., HTFOEL values for substituted furans) .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS standards, including:

- Ventilated fume hoods for synthesis/purification steps.

- PPE : Nitrile gloves, lab coats, and eye protection.

- Emergency protocols : Immediate ethanol rinsing for skin contact (as recommended for structurally complex lactones) .

Data Analysis and Reporting

Q. How should researchers address conflicting bioactivity data in studies involving this compound?

- Methodological Answer : Perform dose-response curve validation across multiple cell lines or in vivo models. Cross-reference with structurally analogous compounds (e.g., fluorinated furanones in ) to identify substituent-specific effects. Purity reassessment via 2D-NMR (e.g., HSQC) can rule out impurity-driven artifacts .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.